[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol
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Overview
Description
[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol: is an organic compound that features a unique structure combining phenyl, pyrrole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be synthesized through a cyclization reaction with an amine in the presence of a catalyst like bismuth nitrate pentahydrate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The phenyl, pyrrole, and thiophene rings are then coupled together using a series of cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Reduction: The final step involves the reduction of the intermediate compound to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for conductive polymers.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine]
- [5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]
Uniqueness
- Structural Diversity : The combination of phenyl, pyrrole, and thiophene rings in [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol provides a unique structural framework that is not commonly found in other compounds.
- Functional Versatility : The presence of multiple functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCKAIHMKJPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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